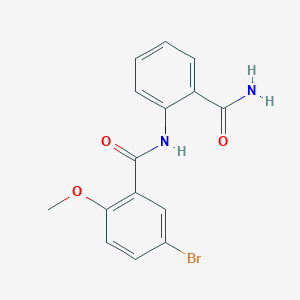
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a benzamide and benzothiadiazole moiety. BMB has been widely studied for its unique chemical and physical properties, which make it suitable for a range of applications.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not entirely understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, it has also been shown to have antioxidant properties. This means that it can help to protect cells from damage caused by free radicals, which are molecules that can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potency. It has been shown to have potent anticancer and antimicrobial activity, making it a valuable tool for researchers studying these areas. However, one of the limitations of using 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is in the development of new cancer treatments based on the compound. Researchers are also interested in studying the compound's potential as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and viruses. Additionally, there is interest in developing new synthetic methods for 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide that could improve its solubility and other properties. Overall, 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a compound with significant potential for a range of scientific applications, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a white solid. The purity of the compound is typically assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied extensively for its potential applications in various fields of science. One of the primary areas of research has been in the development of new drugs and therapies. 5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have potent anticancer activity, making it a promising candidate for the development of new cancer treatments. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.
Propriétés
Formule moléculaire |
C14H9BrClN3OS |
|---|---|
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H9BrClN3OS/c1-7-2-5-11-13(19-21-18-11)12(7)17-14(20)9-6-8(15)3-4-10(9)16/h2-6H,1H3,(H,17,20) |
Clé InChI |
XUQSKMSBMKWEDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![2,5-dichloro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244915.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)
![3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244918.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![3-chloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244924.png)